
2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide
Overview
Description
2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been extensively studied in scientific research. TSPO is a mitochondrial protein that is involved in various cellular processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been shown to have potential applications in neuroimaging, cancer research, and inflammation studies.
Mechanism of Action
2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide selectively binds to TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol into mitochondria, which is essential for steroid hormone synthesis. TSPO is also involved in the regulation of mitochondrial permeability transition pore (mPTP), which plays a crucial role in apoptosis. 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide binding to TSPO has been shown to modulate these processes, leading to its potential applications in various fields.
Biochemical and physiological effects:
2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have various biochemical and physiological effects. In neuroimaging studies, 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide PET imaging has been used to visualize TSPO expression in the brain, which is upregulated in various neuroinflammatory conditions. In cancer research, 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have anti-tumor properties in various cancer cell lines. It has also been shown to have anti-inflammatory properties in various inflammation models. 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been proposed to inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments include its selectivity for TSPO and its potential applications in various fields, including neuroimaging, cancer research, and inflammation studies. However, the limitations of using 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide include its high cost and limited availability.
Future Directions
For 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide research include the development of novel TSPO ligands with improved selectivity and affinity. Additionally, 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide PET imaging may be used to monitor TSPO expression in various neuroinflammatory conditions. In cancer research, 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide may be used in combination with other anti-cancer agents to enhance its anti-tumor properties. Finally, the anti-inflammatory properties of 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide may be further investigated in various inflammation models.
Scientific Research Applications
2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied in scientific research for its potential applications in various fields. In neuroimaging, 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been used as a radiotracer for positron emission tomography (PET) imaging to visualize TSPO expression in the brain. TSPO expression is known to be upregulated in various neuroinflammatory conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide PET imaging has shown promising results in detecting TSPO expression in these conditions.
In cancer research, 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have anti-tumor properties in various cancer cell lines. It has been proposed that 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide inhibits cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. 2-(3,4-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to have anti-inflammatory properties in various inflammation models, including lipopolysaccharide-induced inflammation and collagen-induced arthritis.
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-3-2-4-13(17-9)18-14(19)8-10-5-6-11(15)12(16)7-10/h2-7H,8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOFBZQRQAXTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![isopropyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4433902.png)
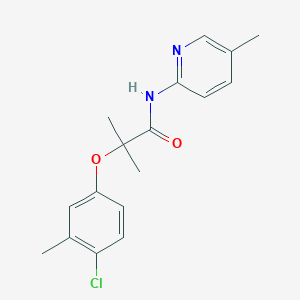
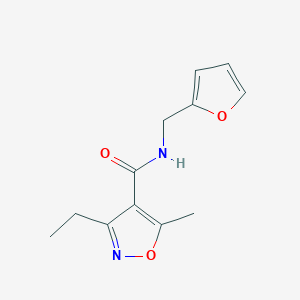
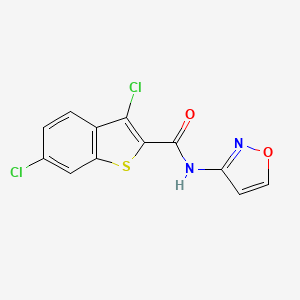
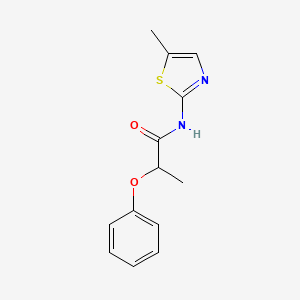

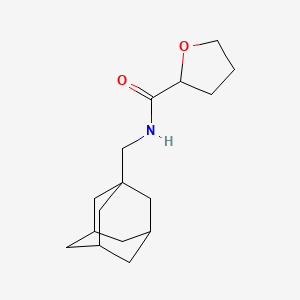

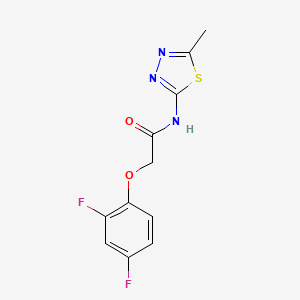
![N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B4433967.png)

![2-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4433976.png)
![methyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433987.png)